Methanone, (3,5-dichloro-2-nitrophenyl)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (3,5-dichloro-2-nitrophenyl)phenyl- is an organic compound belonging to the class of benzophenones These compounds are characterized by a ketone group attached to two phenyl groups The molecular formula of Methanone, (3,5-dichloro-2-nitrophenyl)phenyl- is C13H8Cl2NO3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3,5-dichloro-2-nitrophenyl)phenyl- typically involves the nitration of 3,5-dichlorobenzophenone. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. The process is carried out under controlled temperatures to ensure the selective nitration of the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of Methanone, (3,5-dichloro-2-nitrophenyl)phenyl- may involve large-scale nitration reactors. The reaction parameters, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
Methanone, (3,5-dichloro-2-nitrophenyl)phenyl- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
Reduction: The major product of the reduction reaction is Methanone, (3,5-dichloro-2-aminophenyl)phenyl-.
Substitution: Depending on the nucleophile used, various substituted benzophenones can be formed.
Scientific Research Applications
Methanone, (3,5-dichloro-2-nitrophenyl)phenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanone, (3,5-dichloro-2-nitrophenyl)phenyl- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methanone, (2-amino-5-nitrophenyl)phenyl-
- Methanone, (2-nitrophenyl)phenyl-
- Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)-
Uniqueness
Methanone, (3,5-dichloro-2-nitrophenyl)phenyl- is unique due to the presence of both nitro and dichloro substituents on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62567-89-9 |
---|---|
Molecular Formula |
C13H7Cl2NO3 |
Molecular Weight |
296.10 g/mol |
IUPAC Name |
(3,5-dichloro-2-nitrophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H7Cl2NO3/c14-9-6-10(12(16(18)19)11(15)7-9)13(17)8-4-2-1-3-5-8/h1-7H |
InChI Key |
GXCLNHAAFGSHMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.